molecular formula C26H34O4 B412965 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone

1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone

Cat. No.: B412965
M. Wt: 410.5g/mol
InChI Key: JGGVSXLZRLFKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone is a complex organic compound with the molecular formula C26H34O4. This compound is characterized by its unique structure, which includes an acetylphenoxy group attached to a decyl chain, further connected to a phenyl ethanone moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves multiple steps, typically starting with the preparation of the acetylphenoxy intermediateThe reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) under controlled temperatures and pressures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The decyl chain provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. The phenyl ethanone moiety can participate in various chemical reactions within the biological system, contributing to its overall effect .

Comparison with Similar Compounds

1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone can be compared with similar compounds such as:

The unique structure of this compound, particularly the presence of the decyl chain, distinguishes it from these similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C26H34O4

Molecular Weight

410.5g/mol

IUPAC Name

1-[4-[10-(4-acetylphenoxy)decoxy]phenyl]ethanone

InChI

InChI=1S/C26H34O4/c1-21(27)23-11-15-25(16-12-23)29-19-9-7-5-3-4-6-8-10-20-30-26-17-13-24(14-18-26)22(2)28/h11-18H,3-10,19-20H2,1-2H3

InChI Key

JGGVSXLZRLFKAN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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